molecular formula C7H12O4 B2943480 Methyl 2-(hydroxymethyl)tetrahydrofuran-2-carboxylate CAS No. 1447943-09-0

Methyl 2-(hydroxymethyl)tetrahydrofuran-2-carboxylate

Cat. No. B2943480
CAS RN: 1447943-09-0
M. Wt: 160.169
InChI Key: IGNVPJSYOBPLSK-UHFFFAOYSA-N
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Description

“Methyl 2-(hydroxymethyl)tetrahydrofuran-2-carboxylate” is a chemical compound with the molecular formula C7H12O4 . It is a liquid at room temperature . This compound and its derivatives are widely used as raw materials and intermediates in various chemical industries .


Synthesis Analysis

The synthesis of “this compound” involves the oxidative esterification of biomass-based furfural into methyl furoate and the selective hydrogenation of methyl furoate into the target compound . The hydrogenation process was investigated using Ni–SiO2 catalysts with different Ni contents prepared by a deposition–precipitation method . The Ni–SiO2 catalyst with 50 wt% Ni loading displayed excellent performance with a high conversion under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H12O4/c1-10-6(9)7(5-8)3-2-4-11-7/h8H,2-5H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include oxidative esterification and selective hydrogenation . The hydrogenation of biomass-derived methyl furoate was investigated on Ni–SiO2 catalysts . The catalyst presented a slight decrease of conversion, probably due to the increasing Ni0 particle size and Ni leaching during 200 h time-on-stream .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 160.17 .

Scientific Research Applications

Catalytic Reduction of Biomass-Derived Compounds

Methyl 2-(hydroxymethyl)tetrahydrofuran-2-carboxylate and similar furanic compounds can be derived from biomass and have significant applications in scientific research. These compounds are pivotal in the development of sustainable chemical processes. For example, the catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), with hydrogen over heterogeneous catalysts offers a pathway to convert these oxygen-rich compounds into valuable chemicals like furfuryl alcohol, tetrahydrofurfuryl alcohol, and various bis(hydroxymethyl)furan derivatives through selective hydrogenation reactions (Nakagawa, Tamura, & Tomishige, 2013).

Synthesis and Biological Activities

This compound derivatives have been synthesized and evaluated for their biological activities. These derivatives exhibit potential as therapeutic agents due to their cytotoxic effects against various cancer cell lines and antibacterial properties against both Gram-positive and Gram-negative bacteria. This underscores the importance of these compounds in medicinal chemistry and drug discovery processes (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).

Green Chemistry Applications

The sustainability aspect of using this compound derivatives is highlighted in their role as solvents and intermediates in green chemistry. For instance, 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources like furfural or levulinic acid, showcases the potential of biomass-derived solvents in promoting environmentally benign synthesis strategies. Its properties, such as low miscibility with water and high stability, make it suitable for various synthetic applications, contributing to the reduction of the environmental footprint of chemical processes (Pace et al., 2012).

Biobased Polyesters

The utilization of biobased furanic compounds in the synthesis of polyesters represents a significant advancement in polymer science. The enzymatic polymerization of diols like 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters opens new avenues for creating sustainable materials with desirable properties for a wide range of applications. This approach not only leverages renewable resources but also exemplifies the integration of green chemistry principles in materials science (Jiang et al., 2014).

Multienzymatic Synthesis

The synthesis of enantiopure 2-methyl-3-substituted tetrahydrofurans, which are key precursors for various biologically active compounds, demonstrates the versatility of this compound and related compounds in organic synthesis. A multienzymatic cascade process involving ene-reductase and alcohol dehydrogenase offers a stereocontrolled methodology to obtain these valuable synthons, highlighting the potential of enzymatic reactions in achieving complex synthetic goals (Brenna et al., 2017).

Safety and Hazards

The safety information for “Methyl 2-(hydroxymethyl)tetrahydrofuran-2-carboxylate” includes several hazard statements such as H226, H315, H318, and H335 . Precautionary measures should be taken when handling this compound .

Future Directions

“Methyl 2-(hydroxymethyl)tetrahydrofuran-2-carboxylate” and its derivatives are widely used as raw materials and intermediates in various chemical industries . There is a demand for “green chemistry” to develop an efficient and clean method for the synthesis of this compound . Future developments may focus on simplifying the production process and improving the efficiency of the synthesis .

properties

IUPAC Name

methyl 2-(hydroxymethyl)oxolane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-10-6(9)7(5-8)3-2-4-11-7/h8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNVPJSYOBPLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10% Pd—C (80 mg, 0.753 mmol) was added under nitrogen to a solution of methyl 2-((benzyloxy)methyl)tetrahydrofuran-2-carboxylate (377 mg, 1.506 mmol) in MeOH (20 mL) in a Parr shaker bottle and hydrogenated at 30 psi overnight. The suspension was filtered and the filtrate was evaporated to dryness to afford methyl 2-(hydroxymethyl)tetrahydrofuran-2-carboxylate as a clear oil (0.43 g, 97.5%). 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 4.10-3.98 (m, 2H), 3.85 (d, J=11.4 Hz, 1H), 3.78 (s, 3H), 3.69 (d, J=11.4 Hz, 1H), 2.19-2.12 (m, 1H), 2.09-2.02 (m, 1H), 2.01-1.93 (m, 2H).
Name
methyl 2-((benzyloxy)methyl)tetrahydrofuran-2-carboxylate
Quantity
377 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One

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